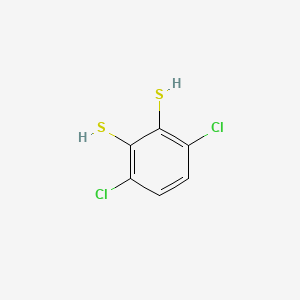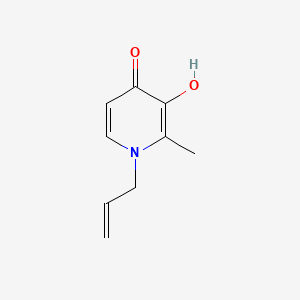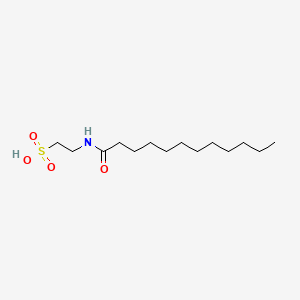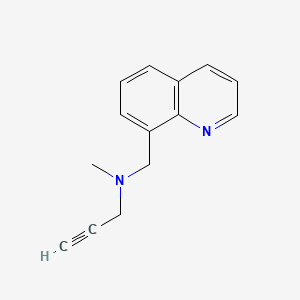![molecular formula C17H30N2O B1227082 N-[3-(4-morpholinyl)propyl]-2-adamantanamine](/img/structure/B1227082.png)
N-[3-(4-morpholinyl)propyl]-2-adamantanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-morpholinyl)propyl]-2-adamantanamine is a member of morpholines.
Scientific Research Applications
Antimicrobial and Hypoglycemic Activities
A study conducted by Al-Wahaibi et al. (2017) explored adamantane-isothiourea hybrid derivatives, specifically focusing on N-(adamantan-1-yl)morpholine-4-carbothioamide. These compounds displayed potent broad-spectrum antibacterial activity and notable in vivo oral hypoglycemic activity in streptozotocin-induced diabetic rats (Al-Wahaibi et al., 2017).
Interaction with Ionic Channels
Warnick et al. (1982) investigated the effects of amantadine and its N-alkyl-substituted analogues on ionic channels of the electrically excitable membrane and the nicotinic acetylcholine receptors. This study highlighted the interaction of these compounds with ionic channels in various experimental setups (Warnick et al., 1982).
Neurokinin-1 Receptor Antagonist
Harrison et al. (2001) synthesized a neurokinin-1 receptor antagonist that showed high affinity and effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Anti-Mycobacterium Activity
Bai et al. (2012) reported on the synthesis and biological activity of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, which demonstrated anti-Mycobacterium phlei 1180 activity (Bai et al., 2012).
Antiviral Activity
A study by Davies et al. (1964) revealed that 1-Adamantanamine (amantadine) causes selective inhibition of influenza infections in various experimental models. It was noted to interfere with the penetration of the host cell by the virus (Davies et al., 1964).
Prophylactic Effect in Influenza
Galbraith et al. (1969) conducted a study on 1-Adamantanamine hydrochloride used prophylactically during the Hong Kong influenza epidemic, providing insights into its effectiveness in a real-world scenario (Galbraith et al., 1969).
Biological Activity in Adamantane Derivatives
Popov et al. (2013) discussed the synthesis and biological activity of nitrogen-containing heterocyclic compounds with adamantane derivatives. These compounds were of interest for their antiviral and antiparkinsonian properties (Popov et al., 2013).
Anti-inflammatory, Anti-cancer, and Anti-bacterial Properties
Kalita et al. (2014) synthesized novel (Z)-3-adamantyl-1-aryl-prop/but-2-en-1-ones and assessed them for their biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties (Kalita et al., 2014).
Arylation of Adamantanamines
Grigorova et al. (2012) studied the palladium-catalyzed arylation of diamines in the adamantane series, contributing to the understanding of the chemical properties and potential applications of these compounds (Grigorova et al., 2012).
Insulin Secretagogue Properties
Garrino and Henquin (1987) discovered that adamantane derivatives increase insulin release in vitro, indicating potential applications in diabetes treatment (Garrino & Henquin, 1987).
properties
Product Name |
N-[3-(4-morpholinyl)propyl]-2-adamantanamine |
|---|---|
Molecular Formula |
C17H30N2O |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)adamantan-2-amine |
InChI |
InChI=1S/C17H30N2O/c1(3-19-4-6-20-7-5-19)2-18-17-15-9-13-8-14(11-15)12-16(17)10-13/h13-18H,1-12H2 |
InChI Key |
PTOISOHRJJUJID-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC2C3CC4CC(C3)CC2C4 |
Canonical SMILES |
C1COCCN1CCCNC2C3CC4CC(C3)CC2C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-[(5-methyl-2-furanyl)methylamino]-1-oxopropan-2-yl]cyclopropyl]-phenylmethyl]carbamic acid (phenylmethyl) ester](/img/structure/B1226999.png)

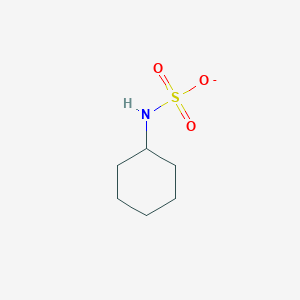
![5-[[(3,4-dichloroanilino)-sulfanylidenemethyl]amino]-1H-pyrazole-4-carboxylic acid methyl ester](/img/structure/B1227003.png)
![2-[[7-(4-Methoxyphenyl)-5-phenyl-4-pyrrolo[2,3-d]pyrimidinyl]thio]propanoic acid ethyl ester](/img/structure/B1227005.png)
![9,10-Dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione](/img/structure/B1227007.png)
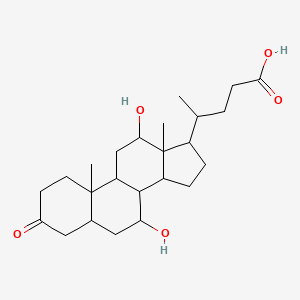
![N-[3-[3-(1-piperidinylsulfonyl)anilino]-2-quinoxalinyl]benzenesulfonamide](/img/structure/B1227010.png)
![7-(3,4-Dihydroxyphenyl)-4-hydroxy-2-(1-hydroxy-1-methyl-ethyl)-9-(3-methylbut-2-enyl)-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one](/img/structure/B1227013.png)
